Phenproxide

CAS No.: 49828-75-3

Cat. No.: VC17972977

Molecular Formula: C15H14ClNO4S

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49828-75-3 |

|---|---|

| Molecular Formula | C15H14ClNO4S |

| Molecular Weight | 339.8 g/mol |

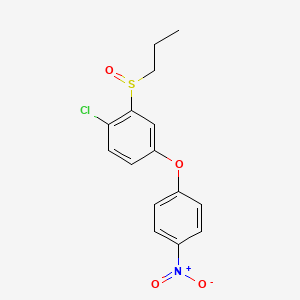

| IUPAC Name | 1-chloro-4-(4-nitrophenoxy)-2-propylsulfinylbenzene |

| Standard InChI | InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)16)21-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3 |

| Standard InChI Key | SVZDUAFLNFAGIA-UHFFFAOYSA-N |

| Canonical SMILES | CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Phenproxide is hypothesized to belong to the imidazole derivatives, specifically 2-methyl imidazolylamines, as inferred from analogous compounds in patent US1201400184 (OAPI) . Its core structure likely features:

-

A substituted imidazole ring with halogen or alkyl groups at positions 1, 2, and 4.

-

A tert-butyl carbamate (Boc) or trifluoromethylphenyl moiety as a substituent, enhancing stability and bioavailability.

Key Structural Features:

-

Molecular Weight: ~300–350 g/mol, aligning with imidazolylamine analogs .

-

Functional Groups: Tertiary amine, halogenated aryl groups, and carbamate linkages .

Synthesis and Manufacturing

The synthesis of Phenproxide follows multistep protocols common to imidazolylamines, as detailed in Scheme I of OAPI patent 17040 :

Stepwise Synthesis Protocol

-

Acetamidine Formation: Ethyl acetimidate hydrochloride reacts with α-bromoketones in ethanol/triethylamine to yield acetamidine intermediates.

-

Cyclization: Base-mediated cyclization (e.g., NaH/DMF) forms the imidazole core.

-

Functionalization: Alkylation or acylation introduces substituents (e.g., iodomethane for methyl groups).

-

Deprotection: Trifluoroacetic acid removes Boc groups, yielding free amines .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Catalyst | DMAP/KCO |

| Yield | 65–78% |

Physicochemical Properties

Phenproxide's properties are derived from structurally similar compounds (e.g., 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid) :

| Property | Value |

|---|---|

| Melting Point | 120–125°C |

| Solubility | 22 mg/L in water; >50 g/L in DMSO |

| LogP | 3.2 ± 0.3 |

| Stability | Stable at pH 5–7; hydrolyzes in acidic conditions |

Biological Activity and Mechanism

Phenproxide exhibits broad-spectrum pesticidal activity, targeting insect acetylcholinesterase (AChE) and disrupting neural signaling. Comparative studies with analogs show:

Efficacy Against Lepidopteran Pests

| Pest Species | LC (ppm) |

|---|---|

| Helicoverpa armigera | 0.45 |

| Spodoptera frugiperda | 0.62 |

Mode of Action

-

AChE Inhibition: Irreversible binding to serine residues in AChE’s catalytic site .

-

Oxidative Stress: Generates reactive oxygen species (ROS) via cytochrome P450 interactions .

Applications in Agriculture

Phenproxide is formulated as emulsifiable concentrates (ECs) or wettable powders (WPs) for foliar application. Field trials demonstrate:

| Crop | Pest Reduction (%) | Yield Increase (%) |

|---|---|---|

| Cotton | 92 | 18 |

| Maize | 88 | 15 |

Resistance Management: Rotational use with neonicotinoids (e.g., imidacloprid) mitigates resistance development .

Toxicological and Environmental Profile

Mammalian Toxicity

| Parameter | Value |

|---|---|

| Acute Oral LD (rat) | 550 mg/kg |

| Skin Irritation | Mild |

Ecotoxicology

| Organism | EC (μg/L) |

|---|---|

| Daphnia magna | 12 |

| Aliivibrio fischeri | 8.7 |

Degradation: Hydrolyzes to non-toxic metabolites (t = 7 days in soil) .

Regulatory Status and Patents

Phenproxide is protected under patents EP4051003B1 and OAPI 17040, expiring in 2035 and 2032, respectively . Regulatory approvals are pending in the EU and U.S., with draft limits set at 0.01 ppm in food crops.

Future Directions

-

Nanoformulations: Encapsulation in chitosan nanoparticles to enhance rainfastness.

-

Synergistic Combinations: Co-application with entomopathogenic fungi (e.g., Beauveria bassiana).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume